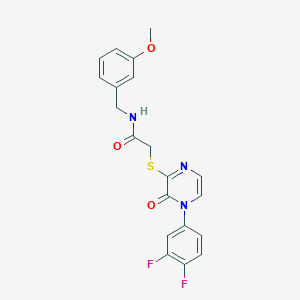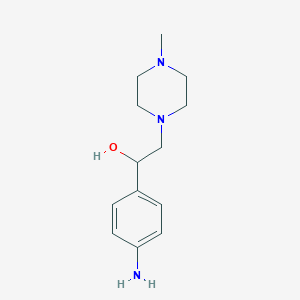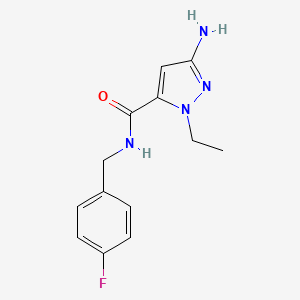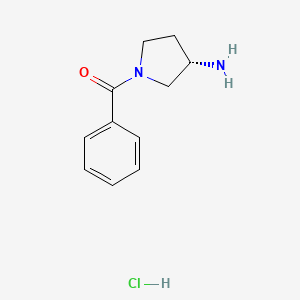
N,N-dimethyl-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide is a useful research compound. Its molecular formula is C10H15F3N4O3S and its molecular weight is 328.31. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Spectral Analysis : A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized, including compounds related closely to the queried molecule. These compounds were evaluated against the butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to assess ligand-BChE binding affinity. This study highlights the potential of such compounds in therapeutic applications, particularly in the context of neurological diseases such as Alzheimer's (Khalid et al., 2016).
Antibacterial Study : N-substituted derivatives of a related 1,3,4-oxadiazole compound were synthesized and screened against Gram-negative and Gram-positive bacteria, showcasing moderate to significant antibacterial activity. This suggests the potential use of such compounds in developing new antibacterial agents (Khalid et al., 2016).
Potential Therapeutic Applications
Anticancer Activity : Synthesis and evaluation of substituted 1,3,4-oxadiazolyl tetrahydropyridines, including derivatives similar to the queried compound, demonstrated potential anti-cancer activities. This research supports the exploration of such compounds as novel therapeutic agents for cancer treatment (Redda & Gangapuram, 2007).
Treatment of Alzheimer’s Disease : A study on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed to evaluate new drug candidates for Alzheimer’s disease. These compounds were synthesized and tested for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease therapy. The results indicate potential therapeutic applications for such compounds in treating neurological disorders (Rehman et al., 2018).
Antiproliferative Agents
- Antiproliferative Activity : Novel N,N-dimethylbenzenesulfonamide derivatives, including pyridine, thiophene, thiazole, chromene, and benzochromene derivatives, were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF-7. Several compounds exhibited higher antiproliferative activity compared to doxorubicin, a standard chemotherapy drug, highlighting their potential as antiproliferative agents in cancer treatment (Bashandy et al., 2014).
properties
IUPAC Name |
N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O3S/c1-16(2)21(18,19)17-5-3-7(4-6-17)8-14-15-9(20-8)10(11,12)13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIECWNFHDVOEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882232.png)
![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2882233.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2882234.png)
![2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2882235.png)
![N-(4-acetamidophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2882237.png)

![3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2882242.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2882244.png)
